2-Nitroacetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroacetaldehyde oxime is an organic compound characterized by the presence of both a nitro group (-NO2) and an oxime group (-C=N-OH) attached to an acetaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroacetaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 2-nitroacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Nitroacetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amino derivatives.
Substitution: Various substituted oximes.
Scientific Research Applications
2-Nitroacetaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It may be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Nitroacetaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and enzyme inhibition. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Nitroacetaldehyde: Lacks the oxime group, making it less versatile in certain reactions.
Acetaldehyde oxime:
Nitroethane oxime: Similar structure but with different reactivity due to the ethane backbone.
Uniqueness
2-Nitroacetaldehyde oxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5653-21-4 |
---|---|
Molecular Formula |
C2H4N2O3 |
Molecular Weight |
104.07 g/mol |
IUPAC Name |
N-(2-nitroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H4N2O3/c5-3-1-2-4(6)7/h1,5H,2H2 |
InChI Key |
FYFYCAVDUPOEOO-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C=N/O)[N+](=O)[O-] |
Canonical SMILES |
C(C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.